molecular formula C16H17N3O4S B2423009 ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207017-60-4

ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2423009
CAS No.: 1207017-60-4
M. Wt: 347.39
InChI Key: KHJIPAHXWMSBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-22-15(21)9-5-6-12-13(9)17-16(24-12)18-14(20)10-7-11(23-19-10)8-3-4-8/h7-9H,2-6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJIPAHXWMSBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropyl group and subsequent carboxamide formation. While specific synthetic routes may vary, they generally incorporate established methods for constructing complex heterocycles.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoxazole and thiazole have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundActivityTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
Related Thiazole DerivativesAntifungalCandida spp.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar thiazole and isoxazole frameworks have been shown to mitigate oxidative stress in neuronal cells, indicating a potential application in neurodegenerative diseases.

Inhibitory Mechanisms

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, some related compounds have demonstrated inhibition of protein kinases associated with cancer progression.

Case Studies

  • Antibacterial Efficacy : A study examining a series of isoxazole derivatives found that certain compounds exhibited minimal inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
  • Neuroprotective Study : In vitro assays demonstrated that compounds with thiazole moieties significantly reduced neuronal death in models of oxidative stress, suggesting a pathway for further research into treatments for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane functionalization, isoxazole-thiazole coupling, and ester/amide bond formation. Key steps may require regioselective control, such as using palladium-catalyzed cross-coupling for the cyclopenta[d]thiazole core. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) .**

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and regiochemistry. For purity, use reversed-phase HPLC with a C18 column (e.g., 90:10 water/acetonitrile gradient) and LC-MS to detect byproducts. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, which are vital for reproducibility in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or viral proteases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can model binding affinities to targets like cyclin-dependent kinases. Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to analyze electronic properties of the isoxazole and thiazole moieties, which influence π-π stacking and hydrogen bonding. Validate predictions with Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .**

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?

  • Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Conduct cytochrome P450 inhibition assays and plasma stability studies (e.g., incubation in human plasma at 37°C for 24h) to assess metabolic liability. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate results with orthogonal assays (e.g., Western blot for protein expression vs. ELISA for cytokine release) .**

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound’s cyclopropane and isoxazole groups?

  • Methodological Answer : Systematically replace the cyclopropane with bicyclo[1.1.1]pentane or spirocyclic analogs to evaluate steric effects. Modify the isoxazole’s 5-cyclopropyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Test derivatives in enzyme inhibition assays (IC₅₀) and correlate results with Hammett σ values or steric parameters (e.g., Taft’s Es) to quantify substituent effects .**

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to model interactions between variables (e.g., reaction time, catalyst type). Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to prioritize adjustments. For example, a 2³ factorial design can optimize amide coupling efficiency by varying EDCI/HOBt ratios, solvent (DCM vs. DMF), and temperature .**

Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and half-life?

  • Methodological Answer : Administer the compound intravenously (IV) and orally (PO) in rodent models at 10 mg/kg. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24h post-dose. Quantify concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Compare with in vitro liver microsome data to predict first-pass metabolism .**

Cross-Disciplinary Considerations

Q. What safety protocols are critical when handling this compound in early-stage toxicity studies?

  • Methodological Answer : Follow OSHA guidelines for handling potentially mutagenic compounds: use fume hoods for weighing, double-glove with nitrile gloves, and implement a waste disposal protocol for acetonitrile-containing solutions. Conduct Ames tests (TA98 and TA100 strains) to assess genotoxicity. Monitor acute toxicity in zebrafish embryos (LC₅₀) before progressing to mammalian models .**

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.